Cas no 30160-03-3 (Methyl 2-methylquinoline-3-carboxylate)

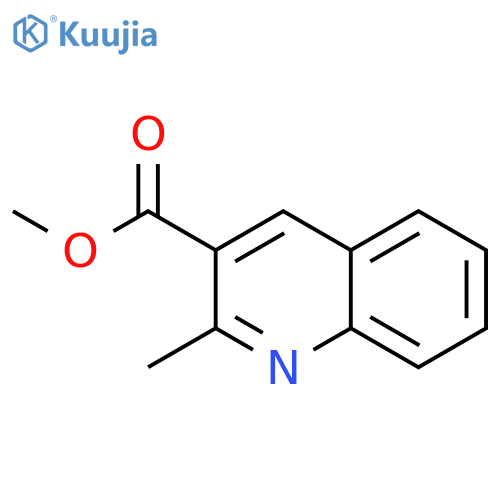

30160-03-3 structure

商品名:Methyl 2-methylquinoline-3-carboxylate

Methyl 2-methylquinoline-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-methylquinoline-3-carboxylate

- 2-methyl-3-Quinolinecarboxylic acid methyl ester

- Methyl -2-Methylquinoline-3-carboxylate

- 2-Methyl-chinolin-3-carbonsaeure-methylester

- 2-Methyl-chinolin-carbonsaeure-(3)-methylester

- 2-methyl-quinoline-3-carboxylic acid methyl ester

- 3-Carbomethoxy-2-methyl chinolin

- ACT10295

- AGN-PC-00856W

- AK101808

- ANW-62653

- CTK8B9521

- Methyl-2-methylchinolin-3-carboxylat

- CS-0282449

- Methyl2-methylquinoline-3-carboxylate

- 30160-03-3

- AKOS015867726

- DA-19539

- DTXSID90464359

- Z210734848

- 3-Quinolinecarboxylic acid, 2-methyl-, methyl ester

- SB69904

-

- MDL: MFCD13582897

- インチ: InChI=1S/C12H11NO2/c1-8-10(12(14)15-2)7-9-5-3-4-6-11(9)13-8/h3-7H,1-2H3

- InChIKey: BAWCSYLGYDUKMW-UHFFFAOYSA-N

- ほほえんだ: CC1=NC2=CC=CC=C2C=C1C(=O)OC

計算された属性

- せいみつぶんしりょう: 201.07903

- どういたいしつりょう: 201.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 39.2Ų

じっけんとくせい

- 色と性状: No date available

- 密度みつど: No date available

- ゆうかいてん: No date available

- ふってん: No date available

- フラッシュポイント: No date available

- PSA: 39.19

- じょうきあつ: No date available

Methyl 2-methylquinoline-3-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Methyl 2-methylquinoline-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M323260-50mg |

Methyl 2-Methylquinoline-3-carboxylate |

30160-03-3 | 50mg |

$207.00 | 2023-05-17 | ||

| eNovation Chemicals LLC | D541580-5g |

Methyl -2-Methylquinoline-3-carboxylate |

30160-03-3 | 97% | 5g |

$2000 | 2023-08-31 | |

| Ambeed | A588863-1g |

Methyl 2-methylquinoline-3-carboxylate |

30160-03-3 | 97% | 1g |

$625.0 | 2024-07-28 | |

| Chemenu | CM143659-1g |

methyl 2-methylquinoline-3-carboxylate |

30160-03-3 | 95% | 1g |

$520 | 2021-08-05 | |

| TRC | M323260-5mg |

Methyl 2-Methylquinoline-3-carboxylate |

30160-03-3 | 5mg |

$81.00 | 2023-05-17 | ||

| TRC | M323260-500mg |

Methyl 2-Methylquinoline-3-carboxylate |

30160-03-3 | 500mg |

$896.00 | 2023-05-17 | ||

| TRC | M323260-1mg |

Methyl 2-Methylquinoline-3-carboxylate |

30160-03-3 | 1mg |

$69.00 | 2023-05-17 | ||

| TRC | M323260-10mg |

Methyl 2-Methylquinoline-3-carboxylate |

30160-03-3 | 10mg |

$121.00 | 2023-05-17 | ||

| TRC | M323260-100mg |

Methyl 2-Methylquinoline-3-carboxylate |

30160-03-3 | 100mg |

$385.00 | 2023-05-17 | ||

| Alichem | A189004525-1g |

Methyl 2-methylquinoline-3-carboxylate |

30160-03-3 | 95% | 1g |

$602.55 | 2023-09-02 |

Methyl 2-methylquinoline-3-carboxylate 関連文献

-

J. M. F. Gagan,Douglas Lloyd J. Chem. Soc. C 1970 2488

-

Benyapa Kaewmee,Vatcharin Rukachaisirikul,Juthanat Kaeobamrung Org. Biomol. Chem. 2017 15 7387

30160-03-3 (Methyl 2-methylquinoline-3-carboxylate) 関連製品

- 65417-22-3(Methyl 2-methyl-1H-indole-3-carboxylate)

- 610261-45-5(2,6-Dimethylquinoline-3-carboxylic acid)

- 15785-08-7(Ethyl 2-methylquinoline-3-carboxylate)

- 635-79-0(2-Methylquinoline-3-carboxylic acid)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:30160-03-3)Methyl 2-methylquinoline-3-carboxylate

清らかである:99%

はかる:1g

価格 ($):562.0